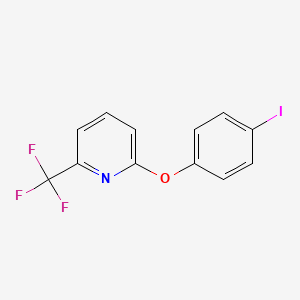

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine

Description

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a 4-iodophenoxy substituent at the 2-position of the pyridine ring (SY230793, ). This compound is structurally distinct due to the combination of electron-withdrawing groups (CF₃ and iodine) and the ether linkage, making it a candidate for medicinal chemistry and materials science applications.

Properties

IUPAC Name |

2-(4-iodophenoxy)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3INO/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVUANWEPSRBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine

The synthesis can be broadly divided into two key stages:

- Introduction of the trifluoromethyl group onto the pyridine ring.

- Coupling or substitution to install the 4-iodophenoxy group at the 2-position of the pyridine.

Synthesis of 6-(Trifluoromethyl)pyridine Precursors

The trifluoromethyl group on the pyridine ring is typically introduced by one of the following methods:

Chlorine/Fluorine Exchange on Chloropyridines

This method involves starting from chlorinated methylpyridines (e.g., 3-picoline derivatives). The methyl group is first chlorinated, then fluorinated in a vapor-phase reactor with a catalyst fluidized bed. This process produces trifluoromethylpyridine derivatives, including 2-chloro-3-(trifluoromethyl)pyridine and related isomers, which serve as intermediates for further functionalization.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Alternative approaches build the pyridine ring itself from trifluoromethylated building blocks, allowing direct access to trifluoromethylpyridines without the need for post-ring functionalization.

Direct Introduction of Trifluoromethyl Group via Trifluoromethyl Copper Reagents

Trifluoromethyl copper species can be employed to substitute halogenated pyridines (bromo- or iodo-pyridines), introducing the trifluoromethyl group directly via nucleophilic substitution.

Installation of the 4-Iodophenoxy Group at the 2-Position

The 2-position of the pyridine ring bearing the trifluoromethyl group is functionalized by nucleophilic aromatic substitution or cross-coupling reactions to introduce the 4-iodophenoxy substituent.

A typical approach involves:

- Starting from 2-halopyridine derivatives (e.g., 2-chloropyridine or 2-bromopyridine) bearing the trifluoromethyl group.

- Reacting with 4-iodophenol or its derivatives under conditions favoring nucleophilic aromatic substitution to replace the halogen with the iodophenoxy group.

Alternatively, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig etherification can be used to couple 4-iodophenol with 2-halopyridine trifluoromethyl derivatives to form the ether linkage efficiently.

Catalytic C–H Functionalization Approaches

Detailed Research Findings and Data

Notes on Optimization and Challenges

- The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can influence the reactivity and regioselectivity of substitution reactions.

- Careful control of reaction temperature and catalyst loading is critical in catalytic cross-coupling steps to avoid side reactions or decomposition.

- Iridium-catalyzed borylation offers a traceless and regioselective method to functionalize trifluoromethylpyridines, expanding the synthetic toolbox for these compounds.

Chemical Reactions Analysis

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine has been studied for its potential as a pharmaceutical agent. Its derivatives are being explored for:

- Antimicrobial Activity: Several studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Candida albicans .

- Anticancer Properties: Research indicates that trifluoromethylpyridine derivatives can inhibit cancer cell proliferation. A study demonstrated that certain derivatives showed moderate cytotoxicity against ovarian and breast cancer cell lines .

Agrochemical Applications

The compound is also significant in the agrochemical sector, particularly for:

- Pesticide Development: Trifluoromethylpyridine derivatives are widely used in developing crop protection agents. They have been incorporated into formulations that protect crops from pests while minimizing environmental impact .

- Herbicide Properties: The presence of the trifluoromethyl group enhances the herbicidal activity of certain pyridine derivatives, making them more effective in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on derivatives of this compound revealed significant antimicrobial activity. The study involved testing against multiple strains of bacteria and fungi, demonstrating a clear dose-dependent response.

Case Study 2: Agrochemical Development

In a field trial, a formulation containing this compound was tested against common agricultural pests. Results indicated a reduction in pest populations by over 70%, showcasing its potential as an effective pesticide.

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The iodophenoxy group and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Trifluoromethyl Substitution Patterns

- 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine (SY230793) This isomer differs in the placement of the trifluoromethyl group (5-position instead of 6). Positional isomerism significantly alters electronic properties and steric interactions. For instance, the 6-CF₃ group in the target compound may enhance π-stacking interactions in biological targets compared to the 5-CF₃ analog, as seen in enzyme inhibitors like LOXL2 inhibitors ().

Halogen-Substituted Analogs

- 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3) This compound replaces the iodophenoxy group with a chlorophenyl substituent and introduces a methylsulfanyl group at the 4-position. The chlorine atom reduces steric hindrance compared to iodine but may diminish halogen bonding efficacy.

Trifluoromethylpyridines with Heterocyclic Substituents

- 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine (6h) The pyrazole substituent introduces a nitrogen-rich heterocycle, which can engage in hydrogen bonding. Compared to the phenoxy group in the target compound, this structure may exhibit enhanced solubility but reduced metabolic stability due to the labile ethoxy group ().

Multi-Substituted Pyridines

- 4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine This compound features dual trifluoromethylphenyl groups and an ethoxy substituent. The increased aromatic bulk enhances π-π stacking but may reduce solubility (Molecular Formula: C₂₁H₁₅F₆NO, Molar Mass: 411.34, ). In contrast, the target compound’s iodophenoxy group provides a balance between hydrophobicity and polarizability.

Biological Activity

2-(4-Iodophenoxy)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H6F3I, with a molecular weight of approximately 288.06 g/mol. The presence of both iodine and trifluoromethyl groups contributes to its unique electronic properties, enhancing its lipophilicity and biological interactions.

Anticancer Potential

A study exploring pyridine derivatives indicated that compounds with similar structures to this compound could act as dual inhibitors of c-Met and VEGFR-2, both critical in cancer progression. For instance, a related compound demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, showcasing significant anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, studies on substituted pyrimidine derivatives showed notable inhibition of COX-2 with IC50 values comparable to standard drugs like celecoxib (IC50 = 0.04 μmol) . It is reasonable to hypothesize that this compound may exhibit similar properties due to structural similarities.

Study on Pyridine Derivatives

A comprehensive study evaluated various pyridine derivatives for their biological activities. The findings highlighted that modifications at the 6-position (like trifluoromethyl) significantly enhanced anti-inflammatory effects and reduced toxicity compared to traditional NSAIDs .

In Vivo Assessments

In vivo models have been employed to assess the efficacy of similar compounds in reducing inflammation and tumor growth. For example, derivatives tested in carrageenan-induced paw edema models demonstrated significant reductions in swelling, indicating strong anti-inflammatory properties .

Data Summary

| Compound | Target Enzyme | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| This compound | DPP-4 | TBD | Glucose regulation |

| Related Pyridine Derivative | c-Met | 0.11 | Anticancer |

| Related Pyridine Derivative | VEGFR-2 | 0.19 | Anticancer |

| Substituted Pyrimidine | COX-2 | 0.04 | Anti-inflammatory |

Q & A

Q. How can researchers differentiate between covalent and non-covalent binding mechanisms?

- Methodological Answer :

- Mass Spectrometry : Detect adduct formation (e.g., +78 Da for cysteine binding) .

- Kinetic Studies : Compare kₒ₆₋ (covalent) vs. Kᵢ (non-covalent) using jump-dilution assays .

Safety and Compliance

Q. What safety protocols are critical when handling iodinated intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.